molecular formula C15H22N2O2 B583293 (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline CAS No. 150417-18-8

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Cat. No.: B583293
CAS No.: 150417-18-8
M. Wt: 262.353
InChI Key: OIYBOYJWGVDLPU-CYBMUJFWSA-N
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Description

®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is a chiral compound with a unique structure that includes an isoquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Aminomethylation: The protected isoquinoline undergoes aminomethylation to introduce the aminomethyl group.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces tetrahydroisoquinoline derivatives.

Scientific Research Applications

®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline: The enantiomer of the compound with similar properties but different biological activities.

    3-Aminomethyl-2-boc-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a fully saturated isoquinoline ring.

    N-Boc-3-aminomethyl-isoquinoline: A similar compound without the chiral center.

Uniqueness

®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is unique due to its chiral nature and the presence of the Boc-protected aminomethyl group. This combination of features makes it a valuable compound for stereoselective synthesis and the study of chiral interactions in biological systems.

Properties

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYBOYJWGVDLPU-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117762
Record name 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150417-18-8
Record name 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150417-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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